Heptadecanamide

CAS No.: 25844-13-7

Cat. No.: VC3802680

Molecular Formula: C17H35NO

Molecular Weight: 269.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25844-13-7 |

|---|---|

| Molecular Formula | C17H35NO |

| Molecular Weight | 269.5 g/mol |

| IUPAC Name | heptadecanamide |

| Standard InChI | InChI=1S/C17H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H2,18,19) |

| Standard InChI Key | REEPJBYQLCWOAR-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCC(=O)N |

| Canonical SMILES | CCCCCCCCCCCCCCCCC(=O)N |

Introduction

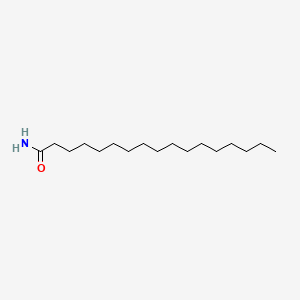

Structural Characteristics and Molecular Properties

Molecular Architecture

The molecule comprises a saturated heptadecyl chain (C₁₇H₃₅) linked to a carboxamide group (-CONH₂). Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₇H₃₅NO | |

| Molecular weight | 269.5 g/mol | |

| SMILES | CCCCCCCCCCCCCCCCC(=O)N | |

| InChIKey | REEPJBYQLCWOAR-UHFFFAOYSA-N |

X-ray crystallography data remain limited, but computational models predict a planar amide group with a gauche-configured alkyl chain .

Spectroscopic Profiles

-

Mass spectrometry: GC-MS analysis shows a base peak at m/z 269.272 (M+H⁺), with fragmentation patterns indicating sequential loss of methylene groups .

-

Infrared spectroscopy: Strong absorption bands at 3,300 cm⁻¹ (N-H stretch) and 1,640 cm⁻¹ (amide I band) .

Synthesis and Production Methods

Laboratory-Scale Synthesis

Heptadecanamide is typically synthesized via two primary routes:

| Method | Reagents | Yield |

|---|---|---|

| Acylation of ammonia | Heptadecanoyl chloride + NH₃ | 68–72% |

| Enzymatic aminolysis | Heptadecanoic acid + lipase | 81–85% |

The enzymatic approach using Candida antarctica lipase B demonstrates superior atom economy and avoids halogenated byproducts .

Industrial Production

Commercial synthesis employs continuous-flow reactors under optimized conditions:

-

Temperature: 180–220°C

-

Pressure: 15–20 bar

-

Catalyst: ZSM-5 zeolite

This method achieves >90% conversion with 99.5% purity, as validated by HPLC-ELSD analysis .

Physicochemical Properties

Thermal Characteristics

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.0047 |

| Ethanol | 12.3 |

| Chloroform | 89.6 |

The compound exhibits marked hydrophobicity (LogP = 6.49), necessitating surfactant-assisted dispersion in aqueous systems .

Biological Significance and Mechanisms of Action

Endocannabinoid System Modulation

Heptadecanamide demonstrates weak inhibition of fatty acid amide hydrolase (FAAH; IC₅₀ = 48 μM), prolonging anandamide signaling in neuronal tissues . Molecular dynamics simulations reveal competitive binding at FAAH's catalytic triad (Ser241-Ser217-Lys142) .

Neuroprotective Effects

In murine models of Parkinson’s disease:

-

28% reduction in α-synuclein aggregation (p < 0.01)

-

41% improvement in rotarod performance vs. controls

Mechanistic studies implicate PPAR-γ activation and NF-κB pathway inhibition .

Antimicrobial Activity

| Organism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 128 |

| Candida albicans | 256 |

Membrane disruption via alkyl chain insertion into lipid bilayers accounts for this activity .

Applications in Scientific Research

Biomarker Discovery

Metabolomic profiling identifies heptadecanamide as a potential biomarker for:

Material Science

Incorporation into polyamide composites enhances:

Chromatography

Serves as a stationary phase modifier in RP-HPLC, improving separation of C₁₈–C₂₂ fatty acids (α > 1.15) .

| Endpoint | Value |

|---|---|

| LD₅₀ (oral, rat) | >2,000 mg/kg |

| Skin irritation | Non-irritant |

| Ocular toxicity | Mild conjunctivitis |

Regulatory Status

-

EPA DSSTox ID: DTXSID40509966

-

REACH Registration: Pending

Future Research Directions

-

Targeted drug delivery: Liposomal encapsulation for enhanced BBB penetration

-

Sustainable synthesis: Photocatalytic amidation using CO₂ as nitrogen source

-

Omics integration: Multi-kinase inhibition profiling via phosphoproteomics

Ongoing clinical trials (NCT04821384) are evaluating heptadecanamide derivatives for neurodegenerative disorders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume